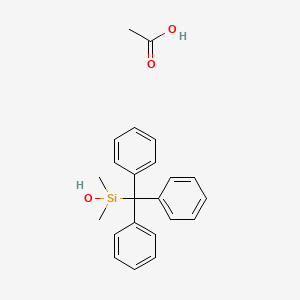
Acetic acid;hydroxy-dimethyl-tritylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hydroxy-dimethyl-tritylsilane is a compound that combines the properties of acetic acid and hydroxy-dimethyl-tritylsilane. Acetic acid is a simple carboxylic acid known for its role in vinegar, while hydroxy-dimethyl-tritylsilane is a silicon-based compound often used in organic synthesis and as a protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-dimethyl-tritylsilane typically involves the reaction of acetic acid with hydroxy-dimethyl-tritylsilane under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under stringent conditions. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hydroxy-dimethyl-tritylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;hydroxy-dimethyl-tritylsilane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of acetic acid;hydroxy-dimethyl-tritylsilane involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. Its silicon-based structure allows it to interact with a wide range of substrates, making it a versatile tool in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;hydroxy-dimethyl-tritylsilane include:
Triethylsilane: Another silicon-based compound used in organic synthesis.
Trimethylsilyl chloride: A commonly used reagent for protecting hydroxyl groups.
Dimethylphenylsilane: A silicon-based compound with applications in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and hydroxy-dimethyl-tritylsilane properties. This combination allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
63832-95-1 |
|---|---|
Molecular Formula |
C23H26O3Si |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
acetic acid;hydroxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C21H22OSi.C2H4O2/c1-23(2,22)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17,22H,1-2H3;1H3,(H,3,4) |
InChI Key |
ZYWHVBJSXTXNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















